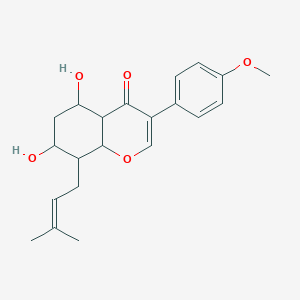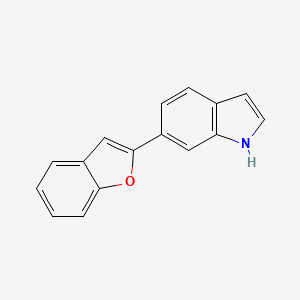
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorine atom and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride typically involves multiple steps. One common approach starts with the chlorination of pyridine to introduce the chlorine atom at the desired position. This is followed by the formation of the amide bond through a reaction with an appropriate amine and carboxylic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and solvents, along with precise temperature and pressure control, ensures the consistent production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and interactions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile employed .
Applications De Recherche Scientifique
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating various diseases, including its role as an inhibitor or activator of specific biological pathways.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(6-Chloropyridin-3-yl)methyl]methylamine: This compound shares a similar pyridine structure but lacks the amide group, resulting in different chemical properties and applications.
6-Chloro-N-methyl-3-pyridinemethanamine: Another related compound with a similar core structure but different substituents, leading to variations in reactivity and biological activity.
Uniqueness
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity .
Propriétés
Formule moléculaire |
C13H21Cl2N3O |
|---|---|
Poids moléculaire |
306.23 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C13H20ClN3O.ClH/c1-4-17(13(18)12(15)9(2)3)8-10-5-6-11(14)16-7-10;/h5-7,9,12H,4,8,15H2,1-3H3;1H/t12-;/m0./s1 |
Clé InChI |
CLRIKSQXHYZKFH-YDALLXLXSA-N |
SMILES isomérique |
CCN(CC1=CN=C(C=C1)Cl)C(=O)[C@H](C(C)C)N.Cl |
SMILES canonique |
CCN(CC1=CN=C(C=C1)Cl)C(=O)C(C(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15130634.png)




![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate](/img/structure/B15130661.png)
![N-({1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)acetamide](/img/structure/B15130678.png)





![1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15130715.png)

